

Comparison of pharmacokinetic profiles of Carvedilol formulations using N-Isopropyl Carvedilol-d6

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Compound of Interest

Compound Name: *N-Isopropyl Carvedilol-d6*

Cat. No.: *B587584*

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A Comparative Pharmacokinetic Analysis of Carvedilol Formulations

This guide provides a detailed comparison of the pharmacokinetic profiles of immediate-release (IR) and controlled-release (CR) formulations of Carvedilol. The analysis is supported by experimental data from bioequivalence studies and outlines a robust bioanalytical method utilizing a deuterated internal standard, **N-Isopropyl Carvedilol-d6**, for accurate quantification in human plasma. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.

Data Summary: Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for immediate-release and controlled-release Carvedilol formulations, derived from single-dose bioequivalence studies in healthy volunteers. These studies demonstrate that while the rate of absorption differs, the overall exposure to the drug is equivalent between the two formulations.

Pharmacokinetic Parameter	Immediate-Release (IR) Carvedilol	Controlled-Release (CR) Carvedilol
Maximum Plasma Concentration (Cmax)	Rapidly achieved	Lower peak concentration
Time to Cmax (Tmax)	~1-2 hours[1]	~3.5 - 5 hours[1]
Area Under the Curve (AUC)	Equivalent to CR formulation[2]	Equivalent to IR formulation[2]
Dosing Frequency	Twice daily	Once daily[2]

Experimental Protocols

A standard experimental design for comparing the pharmacokinetic profiles of different Carvedilol formulations involves a randomized, open-label, single-dose, two-period, two-sequence crossover study in healthy human subjects.

Study Design and Drug Administration

A cohort of healthy volunteers is randomly assigned to one of two treatment sequences. In one sequence, subjects receive a single oral dose of the immediate-release Carvedilol formulation, followed by a washout period of at least one week. After the washout period, the same subjects receive a single oral dose of the controlled-release Carvedilol formulation. In the second sequence, the order of administration is reversed. Blood samples are collected at predetermined time points before and after drug administration to characterize the plasma concentration-time profile of Carvedilol.

Bioanalytical Method: LC-MS/MS for Carvedilol Quantification

The determination of Carvedilol concentrations in human plasma is performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This method offers high sensitivity and specificity.

Sample Preparation:

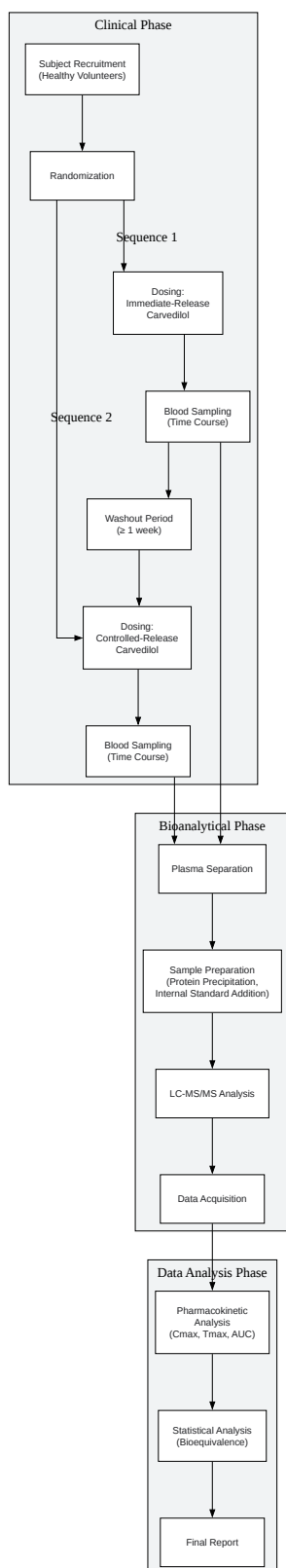
- Aliquots of human plasma are mixed with **N-Isopropyl Carvedilol-d6** as the internal standard.
- The samples undergo a protein precipitation step, typically with acetonitrile, to remove plasma proteins.
- Following centrifugation, the supernatant is separated and evaporated to dryness.
- The residue is reconstituted in a mobile phase-compatible solution before injection into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions:

- **Chromatography:** Separation is achieved on a C18 reverse-phase column with an isocratic or gradient mobile phase, commonly consisting of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate).
- **Mass Spectrometry:** The analysis is performed using a triple quadrupole mass spectrometer in the positive ion electrospray ionization (ESI) mode. The transitions of the precursor ion to the product ion for both Carvedilol and the deuterated internal standard are monitored using Multiple Reaction Monitoring (MRM) for quantification.

Experimental Workflow Diagram

The following diagram illustrates the key stages of a comparative pharmacokinetic study of Carvedilol formulations.



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Caption: Experimental workflow for a Carvedilol bioequivalence study.

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References

- 1. Pharmacokinetic profile of controlled-release carvedilol in patients with left ventricular dysfunction associated with chronic heart failure or after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic properties of a new controlled-release formulation of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]
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